REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:8])([CH3:7])Cl)([CH3:4])([CH3:3])[CH3:2].[CH3:9][C:10]1[CH:18]=[CH:17][C:16]([CH3:19])=[C:15]2[C:11]=1[CH2:12][C:13](=[O:20])[CH2:14]2.C1CCN2C(=NCCC2)CC1>C1C=CC=CC=1.CCOCC>[O:20]([C:13]1[CH2:14][C:15]2[C:11]([CH:12]=1)=[C:10]([CH3:9])[CH:18]=[CH:17][C:16]=2[CH3:19])[Si:5]([C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
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Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
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CC1=C2CC(CC2=C(C=C1)C)=O
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for 2 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
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washed with water (2×50 mL), 5% HCl (50 mL) water (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left a dark oil that
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in pentane (30 mL)
|
Type
|
CUSTOM
|
Details
|
The unreacted starting materials were crystallized at −15° C.
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)C=1CC2=C(C=CC(=C2C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |